cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
The compound “cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a cyclopropyl group, a phenyl group, a tetrazole group, a piperazine ring, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The cyclopropyl group, phenyl group, and piperazine ring are all cyclic structures, while the tetrazole group and methanone group are heterocyclic and carbonyl groups, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the tetrazole group is known to participate in various chemical reactions, including substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the tetrazole and methanone groups could influence its solubility in different solvents .Scientific Research Applications
PET Imaging and Receptor Binding
Cyclopropyl derivatives, such as those mentioned in the chemical structure, are often involved in the study of brain receptors and imaging. For example, WAY-100635, a compound structurally similar to the given chemical, is labeled with carbon-11 and used as a radioligand for PET (Positron Emission Tomography) studies to investigate 5-HT1A receptors in the human brain. It aids in the understanding of ligand-receptor interaction dynamics and brain function. The development of such radioligands is crucial for creating biomathematical models to interpret radioactivity uptake in the brain, which correlates with receptor binding parameters (Osman et al., 1996).
Drug Metabolism and Excretion
Compounds like SB-649868, which includes structural elements similar to cyclopropyl piperazine derivatives, are studied for their metabolism and excretion patterns in humans. Such studies are critical for understanding the pharmacokinetics of new therapeutic agents. For instance, [14C]SB-649868, an orexin 1 and 2 receptor antagonist, showed almost complete elimination over nine days, primarily via feces, with a notably longer plasma half-life indicating the presence of more slowly cleared metabolites. These findings are vital for developing safe and effective dosing regimens for new drugs (Renzulli et al., 2011).
Bioavailability and Biliary Excretion
Research also extends to understanding how such compounds are processed and excreted in the human body. For example, ciprofloxacin, a compound with a cyclopropyl group, shows good biliary excretion, with the biliary concentration of the drug notably higher than its serum concentration. This kind of study is essential for assessing the bioavailability and safety of drugs, especially for those intended for oral use (Tanimura et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
cyclopropyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c23-16(13-6-7-13)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBUAGZDNSJPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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